molecular formula C22H31N3O5 B14999866 Methyl 4-(3,4-dimethoxyphenyl)-6-[(3,5-dimethylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(3,4-dimethoxyphenyl)-6-[(3,5-dimethylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B14999866
M. Wt: 417.5 g/mol
InChI Key: HPQPUHWWPCAXES-UHFFFAOYSA-N
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Description

Methyl 4-(3,4-dimethoxyphenyl)-6-[(3,5-dimethylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of Methyl 4-(3,4-dimethoxyphenyl)-6-[(3,5-dimethylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the 3,4-dimethoxyphenyl group: This step involves the methylation of 3,4-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base.

    Synthesis of the piperidine derivative: The piperidine ring is synthesized through a series of reactions, including the alkylation of piperidine with appropriate alkyl halides.

    Formation of the tetrahydropyrimidine ring: This step involves the cyclization of appropriate intermediates under acidic or basic conditions.

    Final coupling reaction: The final step involves the coupling of the synthesized intermediates to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

Methyl 4-(3,4-dimethoxyphenyl)-6-[(3,5-dimethylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-(3,4-dimethoxyphenyl)-6-[(3,5-dimethylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: It is used in the study of biological processes and as a probe to investigate enzyme activities.

    Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(3,4-dimethoxyphenyl)-6-[(3,5-dimethylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 4-(3,4-dimethoxyphenyl)-6-[(3,5-dimethylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as:

    Methyl 2-(3,4-dimethoxyphenyl)acetate: This compound shares the 3,4-dimethoxyphenyl group but differs in the rest of the structure.

    3,4-Dimethoxyphenylacetic acid methyl ester: Similar in having the 3,4-dimethoxyphenyl group but lacks the piperidine and tetrahydropyrimidine rings.

    Methyl homoveratrate: Another compound with the 3,4-dimethoxyphenyl group but with a different overall structure.

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C22H31N3O5

Molecular Weight

417.5 g/mol

IUPAC Name

methyl 4-(3,4-dimethoxyphenyl)-6-[(3,5-dimethylpiperidin-1-yl)methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H31N3O5/c1-13-8-14(2)11-25(10-13)12-16-19(21(26)30-5)20(24-22(27)23-16)15-6-7-17(28-3)18(9-15)29-4/h6-7,9,13-14,20H,8,10-12H2,1-5H3,(H2,23,24,27)

InChI Key

HPQPUHWWPCAXES-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)CC2=C(C(NC(=O)N2)C3=CC(=C(C=C3)OC)OC)C(=O)OC)C

Origin of Product

United States

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